molecular formula C6H12N2O3S B1295230 4-Methylsulfanyl-2-ureido-butyric acid CAS No. 30411-84-8

4-Methylsulfanyl-2-ureido-butyric acid

Cat. No.: B1295230
CAS No.: 30411-84-8
M. Wt: 192.24 g/mol
InChI Key: DEWDMTSMCKXBNP-UHFFFAOYSA-N
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Description

Historical Context and Nomenclature Conventions for Ureido-Butyric Acid Derivatives

The study of ureido-butyric acid derivatives is intrinsically linked to the broader history of amino acid research. The discovery and synthesis of methionine in the early 20th century laid the groundwork for investigating its various derivatives. evonik.comwikipedia.org The nomenclature, "4-Methylsulfanyl-2-ureido-butyric acid," systematically describes its chemical structure. The "butyric acid" backbone indicates a four-carbon carboxylic acid. "4-Methylsulfanyl" specifies a methyl group attached to a sulfur atom at the fourth carbon, and "2-ureido" indicates the presence of a ureido group (-NH(C=O)NH2) at the second carbon.

An alternative and commonly used name for this compound is N-carbamoyl-DL-methionine. nih.gov This name highlights its relationship to the essential amino acid methionine, indicating that a carbamoyl (B1232498) group has been added to the nitrogen atom of the amino group. The "DL" designation signifies that the compound is a racemic mixture of both the D and L stereoisomers. The systematic name for the L-isomer is (S)-2-(carbamoylamino)-4-(methylsulfanyl)butanoic acid.

The investigation of ureido derivatives of amino acids has been driven by their potential roles as metabolic intermediates and as structural analogs for studying enzymatic processes. The ureido group can influence the chemical properties of the parent amino acid, affecting its solubility, polarity, and interaction with biological molecules.

Significance within Amino Acid and Sulfur Metabolism Studies

This compound is of interest to researchers studying the intricate pathways of amino acid and sulfur metabolism. Methionine itself is a crucial essential amino acid, serving as a building block for proteins and as a key participant in one-carbon metabolism through its conversion to S-adenosylmethionine (SAM), the primary methyl donor in numerous biological reactions. frontiersin.orgnih.gov

The metabolism of sulfur-containing amino acids is a complex network of interconnected pathways vital for cellular homeostasis. frontiersin.orgmdpi.com These pathways are responsible for the synthesis and degradation of molecules like cysteine and glutathione, which play critical roles in antioxidant defense and detoxification. The introduction of a ureido group at the 2-position of the methionine structure, as seen in this compound, presents a molecule that can potentially interact with enzymes involved in both amino acid and sulfur metabolic pathways.

Research into related compounds provides some context. For instance, studies on N-carbamoyl-L-amino acids have shown their involvement in the enzymatic conversion of 5-substituted hydantoins to L-amino acids in certain microorganisms. This suggests that ureido derivatives of amino acids can be recognized and processed by specific enzymes.

The table below summarizes key properties of this compound.

PropertyValue
IUPAC Name 2-(Carbamoylamino)-4-(methylsulfanyl)butanoic acid
Synonyms N-Carbamoyl-DL-methionine, this compound
CAS Number 30411-84-8
Molecular Formula C6H12N2O3S
Molecular Weight 192.24 g/mol

Overview of Current Academic Research Trajectories for this compound

Current research directly focused on this compound is limited, with much of the available information coming from chemical suppliers and databases. However, the broader research landscape in amino acid and sulfur metabolism points to potential areas of investigation for this compound.

One area of interest is its potential as a metabolic probe. By introducing a modified amino acid like N-carbamoyl-DL-methionine into a biological system, researchers could study the specificity and activity of enzymes involved in methionine metabolism. The ureido group could act as a reporter or alter the compound's transport and processing, providing insights into these fundamental pathways.

Another potential research direction is in the field of metabolic disorders. Inborn errors of amino acid metabolism can lead to the accumulation of toxic metabolites. nih.gov While there is no direct evidence linking this compound to any specific disorder, the study of such derivatives can contribute to a better understanding of the consequences of altered amino acid metabolism.

Furthermore, the role of methionine and its derivatives in animal nutrition, particularly in poultry feed, is an active area of research. While DL-methionine is a common supplement, studies on the efficacy and metabolism of its various derivatives could lead to the development of new feed additives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carbamoylamino)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12N2O3S/c1-12-3-2-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWDMTSMCKXBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30411-84-8
Record name N-(Aminocarbonyl)methionine
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Record name N-Carbamylmethionine
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Record name N-carbamoyl-DL-methionine
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Advanced Analytical Methodologies for 4 Methylsulfanyl 2 Ureido Butyric Acid

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to determining the molecular structure of 4-Methylsulfanyl-2-ureido-butyric acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. By mapping the carbon and hydrogen framework, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

For this compound (C₆H₁₂N₂O₃S), the expected NMR signals can be predicted based on its structure.

¹H NMR: The proton NMR spectrum would reveal distinct signals corresponding to each unique proton environment. The methyl group attached to the sulfur atom (S-CH₃) would appear as a singlet. The two methylene (B1212753) groups (-CH₂-CH₂-) in the butyric acid chain would present as complex multiplets due to spin-spin coupling. The methine proton (-CH-) adjacent to the ureido and carboxyl groups would also be a multiplet. Protons on the ureido (-NH-CO-NH₂) and carboxylic acid (-COOH) groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show six distinct signals, one for each carbon atom in the molecule. The carbonyl carbons of the ureido and carboxylic acid groups would resonate at the downfield end of the spectrum. The remaining signals would correspond to the methyl, two methylene, and the methine carbons.

The following table outlines the predicted chemical shifts for this compound.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
-COOH10.0 - 12.0 (broad s)170 - 175
-NH-CO-NH₂5.5 - 7.5 (broad s)155 - 160
-CH(NH)-4.0 - 4.5 (m)50 - 55
-CH₂-CH(NH)-1.8 - 2.2 (m)30 - 35
S-CH₂-2.4 - 2.8 (t)28 - 33
S-CH₃2.0 - 2.2 (s)14 - 18
s = singlet, t = triplet, m = multiplet. Predicted values are based on standard chemical shift ranges for similar functional groups.

Mass spectrometry (MS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a soft ionization technique like Electrospray Ionization (ESI), it is ideal for analyzing polar, non-volatile molecules such as this compound.

The molecular formula C₆H₁₂N₂O₃S gives a monoisotopic mass of approximately 192.057 Da. In ESI-MS, the compound would be expected to form protonated molecules [M+H]⁺ at m/z 193.065 or deprotonated molecules [M-H]⁻ at m/z 191.049.

Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of a selected precursor ion. The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would likely include the loss of ammonia (B1221849) (NH₃), water (H₂O), carbon dioxide (CO₂), and cleavage of the ureido group.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss
193.065 ([M+H]⁺)176.038NH₃ (Ammonia)
193.065 ([M+H]⁺)149.061CO₂ (Carbon Dioxide)
193.065 ([M+H]⁺)132.034CO₂ + NH₃
191.049 ([M-H]⁻)147.044CO₂ (Carbon Dioxide)
Predicted fragmentation data for this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. For instance, the IR spectrum of butanoic acid shows a very broad O-H stretching band from 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹ docbrown.info.

Functional Group Vibration Type Expected Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Urea)Stretching3500 - 3300
C-H (Alkyl)Stretching3000 - 2850
C=O (Carboxylic Acid)Stretching1725 - 1700
C=O (Urea, Amide I)Stretching1680 - 1630
N-H (Urea, Amide II)Bending1640 - 1550
C-S (Thioether)Stretching700 - 600

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. This compound lacks extensive conjugated systems or strong chromophores. Therefore, it is not expected to show significant absorption in the visible region. Any absorption would likely occur in the short-wavelength UV region (around 200-220 nm) due to the n→π* transitions of the carbonyl groups in the carboxylic acid and ureido moieties.

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Liquid chromatography-mass spectrometry (LC-MS) is the premier analytical technique for the analysis of polar, non-volatile compounds in various matrices. shimadzu.com Its high sensitivity and selectivity make it ideal for both identifying and quantifying this compound.

A typical LC-MS method would involve:

Separation: Reversed-phase high-performance liquid chromatography (HPLC) using a C18 column is commonly employed. A gradient elution with a mobile phase consisting of water and an organic solvent (like methanol (B129727) or acetonitrile), often with an additive such as formic acid to improve peak shape and ionization efficiency, would be used to separate the analyte from other components.

Detection: The eluent from the HPLC is directed into the mass spectrometer, typically equipped with an ESI source. The MS can be operated in full-scan mode to detect all ions within a mass range or in a targeted mode like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity. MRM, a tandem MS technique, is particularly useful for quantification in complex samples by monitoring a specific precursor-to-product ion transition.

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to its low volatility and the presence of polar functional groups, this compound is not amenable to direct analysis by GC. nih.gov

However, GC analysis can be performed after a chemical derivatization step to convert the non-volatile analyte into a volatile derivative. Common derivatization strategies for compounds containing carboxylic acid and amine/amide functionalities include:

Esterification: The carboxylic acid group can be converted to a more volatile ester, such as a methyl ester, by reacting with reagents like diazomethane (B1218177) or methanol with an acid catalyst.

Silylation: The active hydrogens on the carboxylic acid and ureido groups can be replaced with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Once derivatized, the compound can be readily analyzed by GC, typically using a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for definitive identification based on its retention time and mass spectrum. mdpi.com The use of derivatization is a common strategy to enable GC-MS analysis of otherwise non-volatile short-chain fatty acids and related compounds. gcms.cz

Computational and Theoretical Investigations of 4 Methylsulfanyl 2 Ureido Butyric Acid

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as 4-Methylsulfanyl-2-ureido-butyric acid, and a macromolecular target, typically a protein. These methods are instrumental in drug discovery and molecular biology for understanding binding mechanisms and for screening virtual libraries of compounds to identify potential drug candidates.

Ligand-Protein Interaction Profiling and Binding Affinity Predictions

Ligand-protein interaction profiling aims to identify the specific amino acid residues within a protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. semanticscholar.org Understanding this interaction profile is crucial for explaining the ligand's biological activity and for designing more potent and selective molecules.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a protein target. mdpi.com The simulation software places the ligand in various positions and orientations within the binding site and calculates a "docking score" for each pose, which is an estimation of the binding affinity. mdpi.com Lower docking scores typically indicate a more favorable binding interaction.

Table 1: Illustrative Ligand-Protein Interaction Profile for this compound

Interacting ResidueInteraction TypeDistance (Å)
TYR 84Hydrogen Bond2.8
VAL 102Hydrophobic3.5
ASP 129Hydrogen Bond3.1
LEU 198Hydrophobic3.9
SER 225Hydrogen Bond2.9

Note: This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

Binding affinity predictions provide a quantitative measure of the strength of the interaction between the ligand and its target. This is often expressed as the binding energy (e.g., in kcal/mol). A lower binding energy corresponds to a higher binding affinity. These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. openreview.net

Table 2: Hypothetical Binding Affinity Predictions

CompoundPredicted Binding Energy (kcal/mol)
This compound-7.5
Reference Inhibitor-8.2

Note: This table is for illustrative purposes only and does not represent actual experimental or computational data.

Conformational Analysis and Energy Minimization of the Ureido-Butyric Acid Scaffold

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wikipedia.org For a flexible molecule like this compound, which possesses several rotatable bonds, it can exist in numerous conformations, each with a different energy level. libretexts.org

The "ureido-butyric acid scaffold" refers to the core structure of the molecule. Understanding its conformational preferences is essential because the bioactive conformation—the shape the molecule adopts when it binds to its target—may not be its lowest energy conformation in solution.

Energy minimization is a computational process used to find the arrangement in space of a collection of atoms that represents a local or global energy minimum. nih.gov By performing conformational searches and energy minimization, researchers can identify the most stable conformers of the molecule. ethz.ch This information is valuable for understanding its physicochemical properties and for providing realistic starting structures for docking simulations. The stability of different conformers is influenced by factors such as steric hindrance and intramolecular hydrogen bonding. scispace.com

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to investigate the electronic structure and properties of molecules. rsdjournal.org These methods provide a detailed understanding of a molecule's reactivity and can predict various spectroscopic properties.

Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction

The electronic structure of a molecule describes the arrangement and energies of its electrons. Quantum chemical calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

Reactivity descriptors, derived from the electronic structure, help in predicting how a molecule will behave in a chemical reaction. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large gap suggests high stability, while a small gap indicates higher reactivity. The MEP can identify the electron-rich and electron-deficient regions of a molecule, which are susceptible to electrophilic and nucleophilic attack, respectively.

Furthermore, quantum chemical methods can be employed to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical predictions can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound.

Reaction Pathway Elucidation through Ab Initio and DFT Methods

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study chemical reactions. rsc.org These computational approaches can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates.

By calculating the energy barriers (activation energies) associated with different possible reaction pathways, researchers can elucidate the most likely mechanism of a chemical transformation. nih.gov This is invaluable for understanding how a molecule might be synthesized or how it might be metabolized in a biological system. For example, DFT calculations can model the step-by-step process of a molecule's degradation or its interaction with a metabolic enzyme.

In Silico Prediction of Biological Interactions and Metabolic Fates

In silico methods encompass a wide range of computational tools used to predict the biological effects of a compound without conducting laboratory experiments. nih.gov These approaches are particularly valuable in the early stages of drug discovery for assessing a compound's potential as a therapeutic agent.

The prediction of biological interactions involves identifying potential protein targets for a given molecule. nih.govsemanticscholar.org This can be achieved through various computational techniques, including reverse docking, where a ligand is screened against a library of protein structures, and by using machine learning models trained on known drug-target interaction data.

Predicting the metabolic fate of a compound involves forecasting how it will be absorbed, distributed, metabolized, and excreted (ADME) by the body. researchgate.net In silico ADME models can predict various properties, such as a compound's solubility, permeability across biological membranes, and its susceptibility to metabolism by key enzyme families like the cytochrome P450s. nih.gov These predictions help in identifying potential liabilities of a drug candidate at an early stage, such as poor bioavailability or the formation of toxic metabolites. researchgate.net

Metabolomics Data Analysis and Network Integration

Identification of Metabolic Signatures and Biomarker Candidates

Currently, there is a notable absence of published research focused on the metabolomic analysis of this compound. A comprehensive search of scientific literature and metabolomics databases did not yield any studies that have identified this compound as part of a metabolic signature or investigated its potential as a biomarker for any physiological or pathological state. Consequently, there is no available data to present regarding its role in metabolic profiling or its correlation with specific biological conditions.

Pathway Analysis and Systems Biology Approaches for Biological Context

Consistent with the lack of metabolomics data, there are no available studies that have incorporated this compound into pathway analysis or broader systems biology models. Its metabolic origin, enzymatic transformations, and potential interactions within biological networks remain uncharacterized. Therefore, its biological context and relevance in metabolic pathways have not been established through computational or theoretical investigations.

Advanced Applications and Future Research Directions of 4 Methylsulfanyl 2 Ureido Butyric Acid

Role in Agricultural and Nutritional Sciences, particularly Methionine Supplementation

The core structure of 4-Methylsulfanyl-2-ureido-butyric acid is closely related to methionine, featuring the characteristic methylsulfanyl group attached to a butyric acid backbone. This structural parallel suggests that the compound could potentially be metabolized in vivo to yield methionine or other biologically active molecules. The presence of the ureido group may influence its absorption, and metabolic fate, potentially offering a controlled-release mechanism for methionine.

Several methionine analogs are currently used in the animal feed industry, each with distinct properties and bioavailabilities. The table below provides a comparative overview of some of these analogs.

Compound NameChemical FormulaKey Features
DL-MethionineC5H11NO2SA racemic mixture of D- and L-methionine, widely used in animal feed.
2-Hydroxy-4-(methylthio)butyric acid (HMTBA)C5H10O3SA hydroxy analog of methionine, used as a liquid supplement and has been shown to have antimicrobial properties.
2-keto-4-(methylthio)butyric acid (Keto-Met)C5H8O3SA keto analog of methionine that can be converted to L-methionine through transamination.

Further research is needed to evaluate the efficacy of this compound as a methionine supplement, including its bioavailability, metabolic pathways, and impact on animal growth and health.

Prospects in Medicinal Chemistry and Rational Drug Design

The unique chemical structure of this compound makes it an interesting scaffold for medicinal chemistry and rational drug design. The presence of the ureido group, in particular, is significant, as this functional group is found in numerous biologically active compounds with a wide range of therapeutic applications.

The ureido moiety is a key structural feature in many enzyme inhibitors. For example, ureido-substituted benzenesulfonamides have been shown to be potent inhibitors of carbonic anhydrases, which are important targets in the treatment of glaucoma and certain types of cancer. Similarly, ureidocoumarins have demonstrated selective inhibition of tumor-associated carbonic anhydrase isoforms.

Understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound derivatives is crucial for optimizing their therapeutic potential. SAR studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity.

For instance, modifications to the ureido group, such as substitution on the nitrogen atoms, could influence the compound's binding affinity and selectivity for a particular enzyme. The length and branching of the butyric acid chain could also be altered to optimize pharmacokinetic properties. Furthermore, the oxidation state of the sulfur atom in the methylsulfanyl group could be varied to fine-tune the electronic and steric properties of the molecule.

The following table outlines potential modifications and their expected impact on the properties of this compound derivatives.

Modification SitePotential ModificationExpected Impact on Properties
Ureido GroupSubstitution on nitrogen atomsAltered binding affinity and selectivity for target enzymes.
Butyric Acid ChainChange in length or branchingOptimized pharmacokinetic properties (absorption, distribution, metabolism, excretion).
Methylsulfanyl GroupOxidation of the sulfur atomFine-tuning of electronic and steric properties for improved target interaction.

Emerging Research Areas and Unexplored Potential in Chemical Biology

The field of chemical biology focuses on the use of chemical tools to study and manipulate biological systems. This compound and its derivatives have the potential to be valuable tools in this area.

One emerging area of research is the development of chemical probes to study the function of specific enzymes or receptors. A derivative of this compound could be functionalized with a reporter group, such as a fluorescent tag or a biotin (B1667282) molecule, to allow for the visualization and tracking of its interactions with biological targets.

Furthermore, the modification of amino acids and peptides with unnatural functional groups is a powerful strategy for creating new biomaterials and therapeutic agents. The ureido group of this compound could be incorporated into peptides to create novel structures with enhanced stability or new biological activities. This could lead to the development of new peptide-based drugs with improved therapeutic profiles. The synthesis of ureido-functionalized compounds is an active area of research, with methods being developed for their efficient and selective preparation.

Conclusion

Current State of Synthesis and Transformation Research for 4-Methylsulfanyl-2-ureido-butyric Acid

Research specifically detailing the synthesis and chemical transformations of this compound is not extensively documented in publicly available scientific literature. The compound is, however, commercially available through various chemical suppliers, indicating that synthetic routes have been established. scbt.comsigmaaldrich.com

General methods for the synthesis of ureido acids, which are N-carbamoyl derivatives of amino acids, typically involve the reaction of an amino acid with a cyanate (B1221674) salt or an isocyanate. nih.gov For instance, the synthesis of ureido-functionalized compounds can be achieved through the reaction of amino groups with isocyanates, or by using urea (B33335) as a greener alternative. nih.gov While these general pathways are known, specific methodologies, yields, and optimization for the synthesis of this compound are not readily found in peer-reviewed research.

Similarly, there is a lack of published studies on the specific chemical transformations of this compound. Research on other methionine derivatives has explored various reactions, but these cannot be directly attributed to this specific ureido-derivative without dedicated study. nih.gov

Key Advancements in Biochemical and Biological Understanding

Detailed biochemical and biological studies focused exclusively on this compound are scarce. While the metabolism of the parent amino acid, methionine, is well-understood, the specific metabolic fate and biological activity of its ureido-derivative have not been a significant subject of investigation. nih.govdrugbank.com Methionine itself is a crucial amino acid involved in protein synthesis, methylation reactions via its conversion to S-adenosylmethionine (SAMe), and the production of other sulfur-containing compounds. nih.govdrugbank.com

Research into other derivatives of methionine has been conducted to assess their nutritional value and potential as methionine substitutes in various applications. nih.gov However, specific data on the bioefficacy or unique biological roles of this compound is not available in the current body of scientific literature. Studies on related compounds, such as 2-hydroxy-4-(methylthio)butanoic acid (HMB) and 2-keto-4-(methylthio)butyric acid (Keto-Met), have shown they can serve as precursors to L-methionine. nih.govnih.gov Whether this compound can be similarly metabolized is unknown.

Future Outlook for Translational Applications and Fundamental Research

The future outlook for translational applications and fundamental research on this compound is largely open, due to the limited existing research. The presence of the ureido group could confer novel properties compared to methionine, potentially influencing its stability, solubility, or interaction with biological systems. nih.gov

Future Fundamental Research could focus on:

Elucidation of Synthetic Pathways: Development and publication of optimized, high-yield synthetic methods for this compound.

Chemical Reactivity Studies: Investigation of its chemical stability and reactivity, including its potential as a building block for more complex molecules.

Metabolic Studies: Determining if and how the compound is metabolized in biological systems, and whether it can be converted to methionine or other biologically active molecules.

Exploration of Biological Activity: Screening for novel biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties, which have been observed in other butyric acid and ureido derivatives. nih.govnih.gov

Potential Translational Applications might emerge from:

Pharmaceuticals: If novel biological activities are discovered, it could be investigated as a lead compound for drug development. The urea functionality is present in numerous bioactive compounds. nih.gov

Nutraceuticals and Animal Feed: Should it be found to be an effective and safe precursor to methionine, it could have applications in nutritional supplements. nih.gov

Agrochemicals: Some urea derivatives have applications in agriculture, and this compound could be explored for similar uses. nih.gov

Currently, this compound is primarily available as a research chemical. scbt.com Significant fundamental research is required to uncover any potential for translational applications.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 4-Methylsulfanyl-2-ureido-butyric acid?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling sulfanyl groups with ureido precursors. Key steps include:
  • Purification : Use preparative HPLC with C18 columns to isolate the compound from byproducts. Monitor for co-eluting epimers, as minor chromatographic condition changes (e.g., pH, solvent gradient) may resolve them .
  • Characterization : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity. Mass spectrometry (HRMS) is critical for verifying molecular weight and detecting impurities (e.g., sulfinyl derivatives or triazole adducts) .
  • Safety Protocols : Follow waste management guidelines for sulfanyl-containing compounds, including separate storage and professional disposal to avoid environmental contamination .

Q. Which analytical techniques are most effective for assessing the purity of this compound?

  • Methodological Answer :
  • HPLC-DAD/UV : Use reverse-phase chromatography with a mobile phase optimized for polar compounds (e.g., acetonitrile/water with 0.1% formic acid). Calibrate against certified reference standards .
  • Chiral Chromatography : If epimerization is suspected (common in sulfanyl derivatives), employ chiral columns (e.g., Chiralpak IA) and validate separation efficiency via spiking experiments .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents, which may influence crystallization behavior .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :
  • Factorial Design : Screen variables (e.g., temperature, catalyst loading, pH) using a 2k^k factorial design to identify critical factors. For example, temperature and solvent polarity significantly impact sulfanyl group stability .
  • Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between variables. Use software like MODDE® or JMP® for simulations, reducing physical experimentation by 30–50% .
  • Validation : Confirm optimized conditions with triplicate runs and statistical analysis (e.g., ANOVA) to ensure reproducibility .

Q. How should researchers resolve contradictory chromatographic data indicating co-eluting epimers or impurities?

  • Methodological Answer :
  • Hypothesis Testing : Use LC-MS/MS to differentiate epimers (e.g., 1H^1H-NMR coupling constants may not resolve them). Compare fragmentation patterns against synthetic epimer standards .
  • Method Adjustment : Modify gradient elution (e.g., slower ramp rates) or switch to hydrophilic interaction chromatography (HILIC) for better resolution of polar derivatives .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate chromatographic anomalies with reaction parameters (e.g., pH shifts during synthesis) .

Q. What strategies are effective for separating epimers of this compound in HPLC?

  • Methodological Answer :
  • Column Selection : Chiral stationary phases (e.g., amylose- or cellulose-based) or ion-pair reagents (e.g., heptafluorobutyric acid) enhance selectivity for sulfanyl and ureido groups .
  • Mobile Phase Optimization : Adjust buffer pH (3.5–5.5) to protonate the ureido group, reducing peak tailing. Additives like 0.1% trifluoroacetic acid improve peak symmetry .
  • Temperature Control : Lower column temperatures (10–15°C) may slow interconversion kinetics, enabling baseline separation .

Q. Which statistical methods are suitable for analyzing contradictory data in reaction yield or impurity profiles?

  • Methodological Answer :
  • Bayesian Inference : Incorporate prior experimental data to refine posterior probabilities of impurity formation under varying conditions .
  • Robust Regression : Identify outliers in yield datasets caused by uncontrolled variables (e.g., moisture content in reagents) .
  • Cluster Analysis : Group impurities by structural similarity (e.g., sulfinyl vs. triazole byproducts) to prioritize mitigation strategies .

Key Considerations for Methodological Rigor

  • Data Integrity : Use encrypted chemical software (e.g., ChemAxon) for secure data storage and traceability in multi-step syntheses .
  • Sustainability : Virtual simulations (e.g., DFT calculations for reaction pathways) minimize resource consumption during optimization .
  • Ethical Compliance : Adhere to institutional safety protocols (e.g., Chemical Hygiene Plans) for handling reactive intermediates .

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